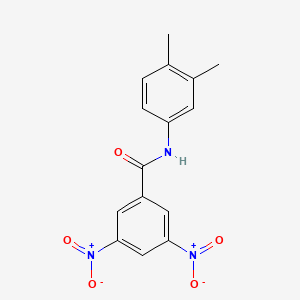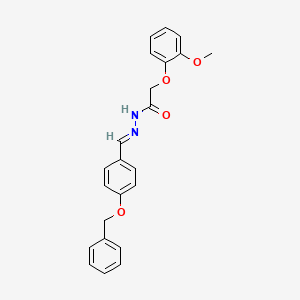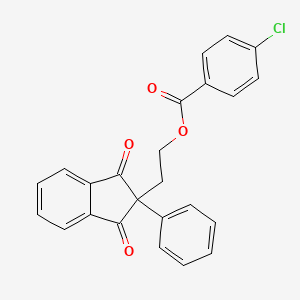
N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a benzamide group substituted with two nitro groups at the 3 and 5 positions and a 3,4-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with 3,4-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Reduction: N-(3,4-dimethylphenyl)-3,5-diaminobenzamide.
Substitution: N-(3,4-dimethylphenyl)-3,5-dihalobenzamide.
Hydrolysis: 3,5-dinitrobenzoic acid and 3,4-dimethylaniline.
Aplicaciones Científicas De Investigación
Chemistry: N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme inhibition. Its nitro groups can be reduced to amino groups, which can then be further modified to create bioactive molecules.
Medicine: this compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
N-(3,4-dimethylphenyl)-3,5-diaminobenzamide: This compound is similar in structure but has amino groups instead of nitro groups, which can lead to different chemical reactivity and biological activity.
N-(3,4-dimethylphenyl)-3,5-dihalobenzamide:
3,5-dinitrobenzoic acid: This compound lacks the 3,4-dimethylphenyl group and has different chemical and physical properties.
Uniqueness: N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a 3,4-dimethylphenyl group. This combination of functional groups imparts distinct chemical reactivity and potential applications. The nitro groups can participate in reduction and substitution reactions, while the 3,4-dimethylphenyl group can influence the compound’s solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C15H13N3O5 |
|---|---|
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H13N3O5/c1-9-3-4-12(5-10(9)2)16-15(19)11-6-13(17(20)21)8-14(7-11)18(22)23/h3-8H,1-2H3,(H,16,19) |
Clave InChI |
AORDFKMYJRBNID-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-bromophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989858.png)
![7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11989866.png)

![4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11989894.png)
![Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one](/img/structure/B11989899.png)


![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989928.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989944.png)



